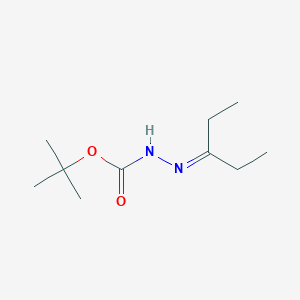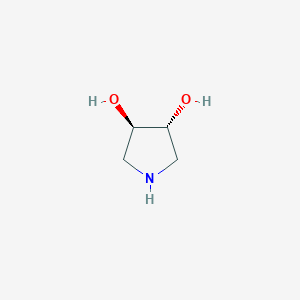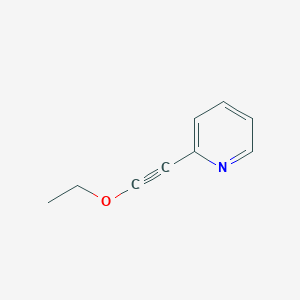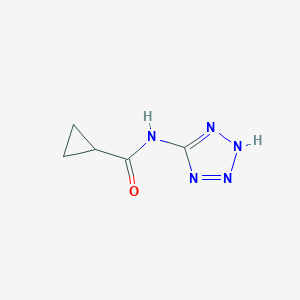![molecular formula C7H10O2 B071895 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one CAS No. 167161-77-5](/img/structure/B71895.png)
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one, also known as 4,4-DMAR, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been reported to have similar effects to those of ecstasy and amphetamines. This compound has been used recreationally and has been associated with several cases of adverse effects, including fatalities. However, despite its potential risks, 4,4-DMAR has also been studied for its potential scientific research applications.
Mechanism Of Action
The mechanism of action of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is complex and not fully understood. However, it is known to interact with the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This interaction leads to the release of these neurotransmitters, which can produce euphoric and stimulant effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one are similar to those of other psychostimulants. This compound can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, agitation, and hallucinations. In addition, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been shown to have neurotoxic effects, which can lead to long-term damage to the central nervous system.
Advantages And Limitations For Lab Experiments
The main advantage of using 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is its potency and selectivity for the monoamine transporters. This compound can produce a strong and specific effect on these transporters, which can be used to study their function and regulation. However, the use of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is limited by its potential toxicity and adverse effects. Researchers must use caution when handling this compound and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for the study of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one. One potential direction is the development of new compounds that can selectively target the monoamine transporters without producing adverse effects. Another direction is the study of the long-term effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one on the central nervous system. This research can provide important insights into the mechanisms of neurotoxicity and the potential risks associated with the use of this compound. Finally, the study of the pharmacokinetics and metabolism of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one can provide valuable information for the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a synthetic compound that has been studied for its potential scientific research applications. This compound has been shown to interact with the monoamine transporters and produce euphoric and stimulant effects. However, its use is limited by its potential toxicity and adverse effects. Further research is needed to fully understand the mechanisms of action and potential risks associated with the use of this compound.
Synthesis Methods
The synthesis of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is further reacted with hydroxylamine hydrochloride to form 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one.
Scientific Research Applications
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been studied for its potential scientific research applications. One of the most promising applications is its use as a tool for studying the central nervous system. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This effect can be used to study the mechanisms of action of these neurotransmitters and their role in various physiological and pathological conditions.
properties
CAS RN |
167161-77-5 |
|---|---|
Product Name |
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,4-dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-4(8)5-6(7)9-5/h5-6H,3H2,1-2H3 |
InChI Key |
DSMNTAYOVMLXSY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2C1O2)C |
Canonical SMILES |
CC1(CC(=O)C2C1O2)C |
synonyms |
6-Oxabicyclo[3.1.0]hexan-2-one, 4,4-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)








